

A Technical Guide to the Solubility of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

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Compound of Interest

Compound Name:	2-Hydroxy-5-(hydroxymethyl)benzaldehyde
Cat. No.:	B1329251

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde**. Due to a lack of extensive published quantitative data for this specific compound, this document outlines its predicted solubility based on structural analysis and provides a detailed experimental protocol for its precise determination in various common laboratory solvents. This information is crucial for applications in drug discovery, chemical synthesis, and formulation development.

Predicted and Estimated Solubility of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

The solubility of a compound is fundamentally governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** possesses both polar and non-polar characteristics. The presence of hydroxyl (-OH) and aldehyde (-CHO) groups allows for hydrogen bonding with polar solvents.

While specific quantitative solubility data for **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** is not readily available in the literature, an estimated aqueous solubility can be inferred from the structurally similar compound, 2-hydroxy-5-methylbenzaldehyde, which has a reported water solubility of 2175 mg/L at 25 °C^[1]. The additional hydroxyl group in **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** is expected to increase its solubility in polar solvents.

(hydroxymethyl)benzaldehyde is expected to increase its polarity and potential for hydrogen bonding, suggesting a potentially higher solubility in polar solvents compared to its methyl-substituted counterpart.

The following table summarizes the predicted qualitative solubility and the estimated quantitative water solubility of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde**. These predictions are based on the principle of "like dissolves like" and data from analogous compounds.

Solvent Category	Common Solvents	Predicted Qualitative Solubility	Estimated Quantitative Solubility (at 25°C)
Polar Protic	Water	Moderately Soluble	~2.2 g/L (estimated) [1]
Methanol	Soluble	-	-
Ethanol	Soluble	-	-
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Highly Soluble	-
Acetone	Soluble	-	-
Ethyl Acetate	Sparingly Soluble	-	-
Non-Polar	Dichloromethane	Sparingly Soluble	-
Hexane	Insoluble	-	-

Experimental Protocol for Solubility Determination: Equilibrium Saturation Method (Shake-Flask)

To obtain precise quantitative solubility data, the following detailed experimental protocol, based on the widely accepted shake-flask method, is recommended.

2.1. Materials

- **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** (high purity)

- Selected solvents (analytical grade)
- Analytical balance (readable to at least 0.1 mg)
- Glass vials with screw caps
- Constant temperature shaker or incubator
- Syringes and syringe filters (e.g., 0.45 µm, solvent-compatible)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2.2. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).
 - Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.
- Sample Collection and Preparation:
 - After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.

- Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.
- Analysis:
 - Prepare a series of standard solutions of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** of known concentrations in the respective solvent.
 - Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved solute.
 - Generate a calibration curve from the standard solutions to quantify the concentration in the saturated sample.

2.3. Calculation of Solubility

The solubility is expressed as the concentration of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** in the saturated solution, typically in units of mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the equilibrium saturation method.

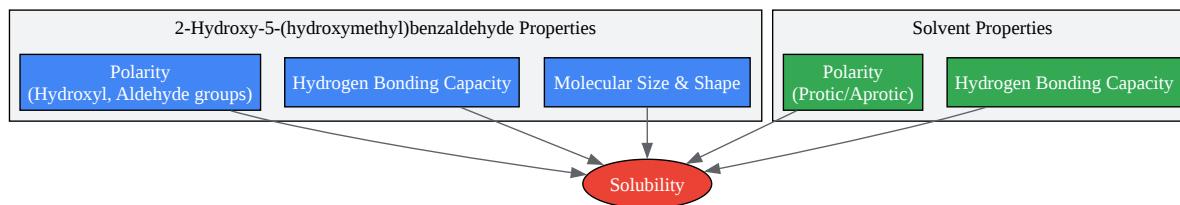


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Caption: Experimental workflow for solubility determination.

Logical Relationship of Solubility Factors

The solubility of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** is a result of the interplay between its chemical structure and the properties of the solvent. The following diagram illustrates this relationship.



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Caption: Factors influencing the solubility of the compound.

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References

- 1. 2-hydroxy-5-methyl benzaldehyde, 613-84-3 [thegoodsentscompany.com]
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